GRGDSPC TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H43F3N10O13S |

|---|---|

Molekulargewicht |

804.8 g/mol |

IUPAC-Name |

(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C25H42N10O11S.C2HF3O2/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46;3-2(4,5)1(6)7/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29);(H,6,7)/t12-,13-,14-,15-,16-;/m0./s1 |

InChI-Schlüssel |

JLXWPECCGJGSMS-MHXJNQAMSA-N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of GRGDSPC TFA in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic heptapeptide GRGDSPC (Gly-Arg-Gly-Asp-Ser-Pro-Cys), commonly supplied as a trifluoroacetate (TFA) salt, is a pivotal tool in cell biology and bioengineering. Its core functionality lies in the Arg-Gly-Asp (RGD) motif, a ubiquitous recognition sequence for integrin receptors on cell surfaces. This guide provides a comprehensive technical overview of GRGDSPC TFA, detailing its mechanism of action, quantitative binding affinities, and its function in mediating cell adhesion, migration, and signaling. Furthermore, it offers detailed protocols for key experimental applications and visualizes the associated biological pathways and workflows.

Introduction to this compound

GRGDSPC is a synthetic peptide that mimics the cell-binding domain of extracellular matrix (ECM) proteins like fibronectin and vitronectin.[1] The peptide's sequence, Gly-Arg-Gly-Asp-Ser-Pro-Cys, is designed for specific biological activity and utility:

-

GRGDS: This portion contains the essential RGD motif, which is the primary ligand for a variety of integrin receptors. The flanking glycine and serine residues can influence the conformation and binding affinity of the RGD sequence.

-

P (Proline): The proline residue introduces a kink in the peptide backbone, which can affect its three-dimensional structure and receptor selectivity.

-

C (Cysteine): The terminal cysteine residue provides a free thiol group (-SH), which is instrumental for the covalent conjugation of the peptide to biomaterials, surfaces, and nanoparticles through thiol-maleimide "click" chemistry or by binding to gold surfaces.[1]

-

TFA (Trifluoroacetate): Peptides are often purified using high-performance liquid chromatography (HPLC) with solvents containing trifluoroacetic acid. Consequently, the final lyophilized product is a salt with trifluoroacetate as the counterion. This can affect the peptide's net weight and solubility.

The primary function of GRGDSPC in cell biology is to engage with integrin receptors, thereby influencing a cascade of cellular behaviors including attachment, spreading, migration, proliferation, and differentiation.[1] When immobilized on a substrate, it promotes cell adhesion. Conversely, in a soluble form, it can act as a competitive inhibitor, blocking cell-matrix interactions.[1]

Mechanism of Action: Integrin Binding and Downstream Signaling

Integrins are a family of heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions. The RGD motif of GRGDSPC is recognized by several integrin subtypes, most notably αvβ3, α5β1, and αvβ6.[1] The binding of GRGDSPC to these integrins initiates a process known as "outside-in" signaling, which triggers a variety of intracellular events.

Upon ligand binding, integrins cluster on the cell membrane, leading to the recruitment of a complex of scaffolding and signaling proteins to their cytoplasmic tails. This includes the formation of focal adhesions, which are dynamic structures that physically link the ECM to the actin cytoskeleton and serve as signaling hubs.

Key signaling pathways activated by GRGDSPC-integrin binding include:

-

Focal Adhesion Kinase (FAK) and Src Family Kinases: These are among the first proteins recruited to and activated at focal adhesions. They play a central role in phosphorylating a multitude of downstream targets.

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The activation of the Ras-Raf-MEK-ERK pathway is a common downstream effect of integrin engagement.

-

PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.

-

Rho Family GTPases: These small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton, controlling cell shape, polarity, and motility.

In a neuronal context, RGD peptides have been shown to induce rapid increases in intracellular calcium and MAPK signaling, indicating a functional crosstalk between integrins and NMDA receptors.

Signaling Pathway Diagrams

Quantitative Data

The binding affinity of RGD-containing peptides to integrins is a critical parameter that dictates their biological activity. This affinity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide required to inhibit 50% of the binding of a natural ligand to the integrin. The following tables summarize key quantitative data for RGD peptides.

Table 1: IC50 Values of RGD Peptides for Different Integrin Subtypes

| Peptide | Integrin αvβ3 IC50 (nM) | Integrin αvβ5 IC50 (nM) | Integrin α5β1 IC50 (nM) | Integrin αvβ6 IC50 (nM) | Reference |

| GRGDSP | 12 - 89 | 167 - 580 | 34 - 335 | High | [2] |

| c(RGDfV) | 1.5 - 6 | 250 - 503 | 141 - 236 | 49 - 75 | [2] |

| GRGDS | ~5000 | ~6500 | - | - | [3] |

Note: IC50 values can vary depending on the assay conditions.

Table 2: Effective Concentrations of RGD Peptides in Cell-Based Assays

| Peptide | Cell Type | Assay | Effective Concentration | Observed Effect | Reference |

| GRGDSP | Human Fibroblasts | Adhesion Inhibition | 0.5 mg/ml (~850 µM) | Delayed cell adhesion | [4] |

| GRGDNP | MC3T3-E1 | Adhesion & Proliferation Inhibition | 1000 µM | Inhibition of attachment and proliferation | [4] |

| GRGDSPC | Ramos Cells | Adhesion Inhibition | 0.5 mg/ml | Inhibition of adhesion to fibronectin fragment | [5] |

| GRGDSPK | Rat Parietal Bones | Mineralization Inhibition | 0.1 - 50 µM | Dose-dependent inhibition of mineralization | [6] |

Experimental Protocols

Cell Adhesion Assay (Inhibition)

This protocol describes how to use soluble GRGDSPC to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plate

-

ECM protein (e.g., Fibronectin, 10 µg/mL in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

GRGDSPC peptide

-

Cell suspension in serum-free medium

-

Crystal Violet stain (0.1% in water)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Methodology:

-

Coating: Add 100 µL of ECM protein solution to each well and incubate for 1-2 hours at 37°C or overnight at 4°C.

-

Washing: Aspirate the coating solution and wash each well twice with 200 µL of PBS.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell binding.

-

Peptide Incubation: While blocking, prepare cell suspension and incubate with various concentrations of soluble GRGDSPC (e.g., 0-1000 µM) for 30 minutes at 37°C.

-

Seeding: Aspirate the blocking buffer and seed 100 µL of the cell/peptide suspension into each well.

-

Adhesion: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment.

-

Washing: Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, then stain with Crystal Violet for 20 minutes.

-

Washing: Wash away excess stain with water and allow the plate to dry.

-

Quantification: Solubilize the stain by adding 100 µL of solubilization buffer to each well and measure the absorbance at 570 nm.

Cell Migration Assay (Transwell/Boyden Chamber)

This assay measures the effect of GRGDSPC on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

-

Chemoattractant (e.g., 10% FBS in serum-free medium)

-

GRGDSPC peptide

-

Cell suspension in serum-free medium

-

Cotton swabs

-

Fixing/staining solution (e.g., Diff-Quik)

Methodology:

-

Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium with chemoattractant to the lower chamber.

-

Cell Preparation: Resuspend cells in serum-free medium containing the desired concentration of GRGDSPC.

-

Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Incubation: Incubate for a period appropriate for the cell type (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixing and Staining: Fix and stain the migrated cells on the bottom of the membrane using a suitable staining solution.

-

Quantification: Count the number of migrated cells in several fields of view using a microscope.

Conjugation of GRGDSPC to a Hydrogel

This protocol describes the conjugation of GRGDSPC to a maleimide-functionalized hydrogel precursor via thiol-maleimide "click" chemistry.

Materials:

-

Maleimide-functionalized hydrogel precursor (e.g., PEG-maleimide)

-

GRGDSPC peptide

-

Reaction buffer (e.g., PBS at pH 7.0-7.4)

-

Crosslinking agent/initiator (if required)

Methodology:

-

Hydrogel Precursor Solution: Dissolve the maleimide-functionalized hydrogel precursor in the reaction buffer to the desired concentration.

-

Peptide Solution: Dissolve GRGDSPC in the reaction buffer.

-

Conjugation: Mix the hydrogel precursor and peptide solutions. A slight molar excess of the peptide is often used.

-

Reaction: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

-

Hydrogel Formation: The GRGDSPC-conjugated hydrogel precursor is now ready for crosslinking according to the specific protocol for the hydrogel system (e.g., by photopolymerization, thermal gelation, or addition of a crosslinker).

-

Purification: Depending on the application, the resulting hydrogel may be purified (e.g., by dialysis) to remove any unreacted peptide.

Conclusion

This compound is a versatile and powerful tool for researchers in cell biology, tissue engineering, and drug development. Its ability to specifically engage integrin receptors allows for the precise control and investigation of cell adhesion, migration, and signaling. By understanding its mechanism of action, quantitative binding characteristics, and the appropriate experimental protocols, scientists can effectively leverage this peptide to create more biologically relevant in vitro models, develop novel biomaterials, and design targeted therapeutic strategies. The continued exploration of GRGDSPC and other RGD-mimetic peptides will undoubtedly lead to further advancements in our understanding of cell-matrix interactions and their role in health and disease.

References

- 1. lifetein.com [lifetein.com]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

GRGDSPC TFA peptide sequence and chemical structure

An In-depth Technical Guide to GRGDSPC TFA Peptide

This guide provides a comprehensive overview of the GRGDSPC peptide, presented as its trifluoroacetate (TFA) salt. It is intended for researchers, scientists, and drug development professionals, detailing the peptide's chemical structure, biological activity, and applications, supported by quantitative data and experimental protocols.

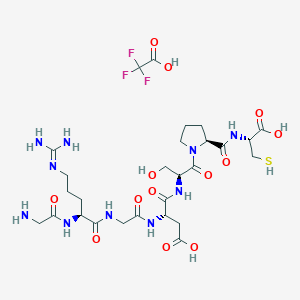

Peptide Sequence and Chemical Structure

The GRGDSPC peptide is a synthetic heptapeptide, meaning it is composed of seven amino acids. Its sequence is fundamental to its biological function, incorporating the well-known Arginine-Glycine-Aspartic acid (RGD) motif.

Sequence: Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC)[1][2]

Chemical Formula: C₂₅H₄₂N₁₀O₁₁S[1][2][3]

Molecular Weight: Approximately 690.72 g/mol [3][4]

The core of this peptide is the RGD sequence, which serves as a primary recognition site for numerous integrin receptors.[1][5][6] The addition of a C-terminal Cysteine (C) provides a reactive thiol (-SH) group, which is highly useful for site-specific conjugation to biomaterials, nanoparticles, or labeling probes through chemistries like maleimide coupling or disulfide bonding.[1][7]

Caption: Linear amino acid sequence of the GRGDSPC peptide.

The Trifluoroacetate (TFA) Salt:

Synthetic peptides are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC), which often employs trifluoroacetic acid (TFA) in the mobile phase.[8][9] Consequently, the final lyophilized product is a salt, where the positively charged amino groups on the peptide (e.g., the N-terminus and the side chains of Arginine) are associated with the negatively charged trifluoroacetate counterions.[9] While TFA salts enhance the solubility of many peptides, the presence of TFA can be undesirable in certain biological assays or for in vivo studies, sometimes necessitating an exchange to a different salt form, such as acetate or hydrochloride.[9][10][11]

Biological Function and Mechanism of Action

The GRGDSPC peptide functions as a ligand for integrins, a family of transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM).[6] By mimicking the binding motif found in ECM proteins like fibronectin and vitronectin, GRGDSPC can competitively inhibit or promote cell-matrix interactions, depending on its presentation (soluble vs. immobilized).[1]

When immobilized on a surface, the peptide promotes integrin engagement, leading to the formation of focal adhesions and the activation of downstream signaling pathways that regulate cell attachment, spreading, proliferation, and survival.[1]

Integrin Binding and Signaling Pathway:

The binding of RGD-containing peptides to integrins, such as αvβ3 or α5β1, triggers a conformational change in the integrin receptor. This initiates a cascade of intracellular signaling events. Key pathways include:

-

Focal Adhesion Kinase (FAK) Pathway: Upon integrin clustering, FAK is recruited to the focal adhesions and autophosphorylated. This creates docking sites for other signaling proteins, influencing cell migration and survival.[12]

-

PI3K/AKT Pathway: Integrin activation can also stimulate the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for regulating cell growth, proliferation, and survival.[13]

-

MAPK/ERK Pathway: In some cell types, particularly neurons, RGD peptide binding can lead to rapid activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, linking cell adhesion to synaptic transmission and plasticity.[14]

References

- 1. lifetein.com [lifetein.com]

- 2. genscript.com [genscript.com]

- 3. Grgdspc | C25H42N10O11S | CID 21989159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GRGDSPC peptide [novoprolabs.com]

- 5. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 9. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 10. Peptide TFA salt form and Acetate salt form [biosyn.com]

- 11. lifetein.com [lifetein.com]

- 12. benchchem.com [benchchem.com]

- 13. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of GRGDSPC TFA in Cell Adhesion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC), often supplied as a trifluoroacetate (TFA) salt, is a potent modulator of cell adhesion. Its mechanism of action is centered around the Arg-Gly-Asp (RGD) motif, a ubiquitous recognition sequence found in numerous extracellular matrix (ECM) proteins. This peptide competitively binds to cell surface receptors called integrins, thereby influencing a cascade of intracellular events that regulate cell attachment, spreading, migration, and signaling. This technical guide provides a comprehensive overview of the molecular mechanisms underlying GRGDSPC-mediated cell adhesion, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

The Core Mechanism: RGD-Integrin Binding

The cornerstone of GRGDSPC's activity is the interaction of its RGD sequence with the ligand-binding domain of various integrin subtypes. Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate the connection between the cell and its external environment.[1] The RGD motif is recognized by at least eight different integrins, and the flanking amino acids, such as the serine and proline in GRGDSPC, can influence the peptide's binding affinity and selectivity for specific integrin subtypes.[2][3]

The binding of GRGDSPC to integrins can have two primary outcomes depending on its presentation:

-

Inhibition of Cell Adhesion (Soluble Form): When in solution, GRGDSPC can competitively block the binding sites on integrins that would normally be occupied by RGD-containing ECM proteins like fibronectin and vitronectin. This prevents cells from adhering to the ECM.[4]

-

Promotion of Cell Adhesion (Immobilized Form): When covalently attached to a biomaterial surface, the GRGDSPC peptide mimics the function of ECM proteins. Cells can then bind to these immobilized peptides via their integrin receptors, leading to attachment and spreading on the surface.[4]

The Role of Flanking Residues and the C-terminal Cysteine

The amino acids flanking the RGD motif in GRGDSPC are not merely spacers; they play a significant role in the peptide's function:

-

Glycine (G): The initial glycine provides flexibility to the peptide backbone.

-

Serine (S): The serine residue can be a site for post-translational modifications like phosphorylation, which can modulate binding affinity and signaling.[5]

-

Proline (P): The proline residue introduces a "kink" or specific conformational constraint in the peptide chain, which can enhance its binding specificity for certain integrin subtypes.[3]

-

Cysteine (C): The terminal cysteine residue is a key feature of GRGDSPC, providing a free thiol group (-SH). This thiol group is crucial for the site-specific immobilization of the peptide onto various surfaces, such as gold or maleimide-functionalized biomaterials.[4] This covalent attachment is essential for using GRGDSPC to promote cell adhesion in tissue engineering and on medical implants. Furthermore, the addition of a cysteine residue can prolong the plasma half-life of RGD peptides in vivo.[6]

The Trifluoroacetate (TFA) Counterion

GRGDSPC is typically synthesized using solid-phase peptide synthesis, a process that often utilizes trifluoroacetic acid (TFA) for cleavage from the resin.[7] As a result, the final peptide product is usually a TFA salt. It is important for researchers to be aware that the TFA counterion can have biological effects, including influencing cell growth and proliferation.[8] For sensitive in vitro and in vivo studies, it may be necessary to exchange the TFA counterion for a more biologically compatible one, such as chloride.[9]

Quantitative Data: Integrin Binding Affinity

| Peptide | Integrin Subtype | IC50 (nM) |

| GRGDSP | αvβ3 | 12 |

| αvβ5 | 167 | |

| α5β1 | 34 | |

| αvβ6 | > 10,000 | |

| αvβ8 | > 10,000 | |

| αIIbβ3 | > 10,000 |

Data sourced from a comprehensive evaluation of ligands for RGD-binding integrins.[2]

Downstream Signaling Pathways

The binding of GRGDSPC to integrins, particularly when the peptide is immobilized, triggers a cascade of intracellular signaling events known as "outside-in" signaling. This process leads to the formation of focal adhesions, which are complex structures that link the ECM to the cell's actin cytoskeleton.[1][10]

Key signaling molecules activated downstream of GRGDSPC-integrin binding include:

-

Focal Adhesion Kinase (FAK): One of the earliest proteins recruited to and activated at focal adhesions. Its autophosphorylation creates docking sites for other signaling proteins.[1][10]

-

Src Family Kinases: These non-receptor tyrosine kinases are recruited to the FAK complex and further phosphorylate it, amplifying the downstream signal.[10]

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-regulated Kinase (ERK) Pathway: This pathway is crucial for regulating gene expression related to cell proliferation, differentiation, and survival.[1]

-

Phosphatidylinositol 3-kinase (PI 3-kinase): This kinase is involved in regulating the actin cytoskeleton, which is essential for cell spreading and migration.[10]

The culmination of these signaling events leads to the organization of the actin cytoskeleton, resulting in cell spreading, the formation of stable adhesive structures, and the regulation of cell survival and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of GRGDSPC in cell adhesion.

Protocol for Cell Adhesion Assay

This assay quantifies the attachment of cells to surfaces coated with GRGDSPC.

Materials:

-

GRGDSPC TFA peptide

-

Sterile phosphate-buffered saline (PBS)

-

Tissue culture plates (e.g., 96-well)

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Bovine serum albumin (BSA) solution (1% in PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% methanol)

-

Solubilization solution (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Surface Coating:

-

Dissolve this compound in sterile PBS to a stock concentration of 1 mg/mL.

-

Dilute the stock solution to the desired working concentrations (e.g., 1, 5, 10, 20 µg/mL) in PBS.

-

Add the peptide solutions to the wells of the tissue culture plate and incubate for 1-2 hours at 37°C.

-

As a negative control, incubate wells with a 1% BSA solution to block non-specific cell adhesion.

-

Aspirate the coating solutions and gently wash the wells twice with sterile PBS.

-

-

Cell Seeding:

-

Harvest cells using a non-enzymatic cell dissociation solution to preserve integrin function.

-

Resuspend the cells in serum-free medium and perform a cell count.

-

Seed the cells onto the coated wells at a density of 2 x 10⁴ to 5 x 10⁴ cells per well.

-

-

Incubation and Washing:

-

Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes) to allow for cell attachment.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

-

Quantification:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Wash the wells with water and allow them to air dry.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Thoroughly wash the wells with water to remove excess stain and allow them to dry completely.

-

Solubilize the stain by adding 10% acetic acid to each well and incubating for 15 minutes with gentle shaking.

-

Measure the absorbance of the solubilized stain at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

-

Protocol for Competitive Binding Assay

This assay is used to determine the inhibitory effect of soluble GRGDSPC on cell adhesion to an RGD-dependent substrate.

Materials:

-

Soluble this compound peptide

-

ECM protein for coating (e.g., fibronectin, vitronectin)

-

All materials listed for the Cell Adhesion Assay

Procedure:

-

Surface Coating:

-

Coat the wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA for 1 hour at 37°C to prevent non-specific binding.

-

Wash the wells again with PBS.

-

-

Cell Preparation and Treatment:

-

Harvest and resuspend cells in serum-free medium as described previously.

-

Prepare a serial dilution of soluble this compound in serum-free medium.

-

Pre-incubate the cell suspension with the different concentrations of soluble GRGDSPC for 30 minutes at 37°C.

-

-

Cell Seeding and Quantification:

-

Add the cell-peptide suspensions to the ECM-coated wells.

-

Incubate for 30-90 minutes at 37°C.

-

Proceed with washing, fixing, staining, and quantification as described in the Cell Adhesion Assay protocol.

-

-

Data Analysis:

-

Plot the absorbance (proportional to cell adhesion) against the logarithm of the GRGDSPC concentration.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of GRGDSPC that inhibits 50% of cell adhesion.

-

Protocol for Immunofluorescence Staining of Focal Adhesions

This protocol allows for the visualization of focal adhesions and the actin cytoskeleton in cells adherent to GRGDSPC-coated surfaces.

Materials:

-

GRGDSPC-coated glass coverslips

-

Cell line of interest

-

Complete cell culture medium

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% BSA in PBS (blocking buffer)

-

Primary antibody against a focal adhesion protein (e.g., anti-vinculin, anti-paxillin)

-

Fluorophore-conjugated secondary antibody

-

Phalloidin conjugated to a fluorophore (for actin staining)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Place sterile glass coverslips in a culture dish and coat with GRGDSPC as described in the cell adhesion protocol.

-

Seed cells onto the coverslips and culture for a desired period (e.g., 2-24 hours) to allow for cell spreading and focal adhesion formation.

-

-

Fixation and Permeabilization:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

-

Incubate with the primary antibody (e.g., anti-vinculin) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope. Focal adhesions will appear as distinct puncta or elongated structures, typically at the cell periphery, and will co-localize with the ends of actin stress fibers.

-

Applications in Research and Drug Development

The ability of GRGDSPC to modulate cell adhesion makes it a valuable tool in several areas:

-

Tissue Engineering: Immobilized GRGDSPC is used to functionalize biomaterial scaffolds to enhance cell attachment, proliferation, and tissue regeneration.[4]

-

Drug Delivery: RGD-functionalized nanoparticles can be used to target drugs to specific tissues, such as tumors, that overexpress certain integrin subtypes.[4]

-

Basic Research: GRGDSPC is widely used to study the fundamental mechanisms of cell-matrix interactions, integrin signaling, and cell migration.[4]

Conclusion

This compound is a synthetic peptide that potently influences cell adhesion through the specific interaction of its RGD motif with integrin receptors. Its mechanism of action involves either competitive inhibition of cell attachment when in a soluble form or promotion of cell adhesion and subsequent intracellular signaling when immobilized on a surface. The flanking amino acids and the terminal cysteine play crucial roles in its conformation, specificity, and utility for biomaterial functionalization. A thorough understanding of its interaction with different integrin subtypes and the downstream signaling cascades it initiates is essential for its effective application in research, regenerative medicine, and targeted therapeutics. The experimental protocols provided herein offer a robust framework for investigating the multifaceted roles of GRGDSPC in cell biology.

References

- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. Serine phosphorylation and proline isomerization in RNAP II CTD control recruitment of Nrd1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. um.es [um.es]

GRGDSPC TFA and its Role in Integrin Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the GRGDSPC peptide, its interaction with integrin receptors, and the influence of the trifluoroacetate (TFA) counterion. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways and laboratory workflows to serve as a comprehensive resource for professionals in the fields of cell biology, pharmacology, and materials science.

Introduction: The GRGDSPC Peptide and Integrin Recognition

The heptapeptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) is a synthetic peptide that features the canonical Arg-Gly-Asp (RGD) recognition motif.[1] This sequence is a primary recognition element for a multitude of integrin receptors, which are heterodimeric transmembrane proteins crucial for cell adhesion, signaling, migration, and proliferation.[2][3] By mimicking extracellular matrix (ECM) proteins like fibronectin and vitronectin, GRGDSPC can competitively inhibit integrin-mediated cell adhesion when in a soluble form or promote it when immobilized on a substrate.[1] The C-terminal cysteine residue provides a versatile thiol group for site-specific immobilization onto biomaterials, making GRGDSPC a valuable tool in tissue engineering and drug delivery.[1]

The "TFA" designation associated with commercially available GRGDSPC refers to trifluoroacetate, a counterion that remains from the solid-phase peptide synthesis (SPPS) and purification processes, most notably from the cleavage of the peptide from the resin and during reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5] While often considered a passive component, the presence of TFA can have implications for peptide solubility, conformation, and, consequently, its biological activity.

Quantitative Analysis of GRGDSPC and Related Peptides in Integrin Binding

The binding affinity of RGD-containing peptides to various integrin subtypes is a critical parameter for their application. The following tables summarize the half-maximal inhibitory concentration (IC50) values for GRGDSPK, a closely related peptide to GRGDSPC, and other linear and cyclic RGD peptides against a panel of human integrins. This data is essential for selecting the appropriate peptide for targeting specific integrin subtypes in experimental and therapeutic contexts.

Table 1: IC50 Values of Linear RGD Peptides for Human Integrins [6]

| Peptide | αvβ3 (nM) | αvβ5 (nM) | α5β1 (nM) | αvβ6 (nM) | αvβ8 (nM) | αIIbβ3 (µM) |

| RGD | 89 | 580 | 335 | >10000 | >10000 | >10 |

| RGDS | 48 | 334 | 200 | >10000 | >10000 | >10 |

| GRGD | 72 | 450 | 250 | >10000 | >10000 | >10 |

| GRGDS | 25 | 200 | 100 | >10000 | >10000 | >10 |

| GRGDSP | 15.3 | 183 | 41 | >10000 | >10000 | >10 |

| GRGDSPK | 12.2 | 167 | 34 | >10000 | >10000 | >10 |

Table 2: IC50 Values of Cyclic RGD Peptides for Human Integrins [6]

| Peptide | αvβ3 (nM) | αvβ5 (nM) | α5β1 (nM) | αvβ6 (nM) | αvβ8 (nM) | αIIbβ3 (µM) |

| c(RGDfV) | 1.5 | 250 | 141 | 49 | >10000 | >10 |

| c(RGDfK) | 2.6 | 300 | 200 | 60 | >10000 | >10 |

| c(RGDyK) | 4.5 | 400 | 180 | 75 | >10000 | >10 |

| c(RGDfC) | 6.0 | 503 | 236 | 65 | >10000 | >10 |

The Role of the Trifluoroacetate (TFA) Counterion

Trifluoroacetic acid is a strong acid utilized extensively in solid-phase peptide synthesis (SPPS) for the cleavage of the synthesized peptide from the solid support resin.[5] It is also a common mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC) for peptide purification, where it acts as an ion-pairing agent to improve peak resolution.[4] Consequently, the final lyophilized peptide product is often a TFA salt.

The presence of the TFA counterion can influence the physicochemical properties of the GRGDSPC peptide. It can affect the net weight of the peptide and generally enhances its solubility in aqueous solutions.[4] While for many standard in vitro assays the residual TFA levels may not cause significant interference, its presence should be noted in highly sensitive cellular or biochemical studies.[4] There is evidence to suggest that TFA can influence peptide conformation, which in turn could modulate its binding affinity to integrins. However, direct quantitative studies on the specific impact of TFA on GRGDSPC-integrin binding kinetics are not extensively documented in the readily available literature. For applications where the presence of TFA is a concern, it can be exchanged for other counterions, such as acetate or hydrochloride, through appropriate salt exchange procedures.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of GRGDSPC

This protocol outlines the manual synthesis of GRGDSPC using the Fmoc/tBu strategy.

Materials:

-

Wang resin

-

Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1-2 hours in a reaction vessel.

-

First Amino Acid Loading:

-

Dissolve Fmoc-Cys(Trt)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin with DMF (5x).

-

-

Peptide Chain Elongation:

-

For each subsequent amino acid (Pro, Ser, Asp, Gly, Arg, Gly), pre-activate the Fmoc-protected amino acid (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10-15 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF (3x).

-

Perform Fmoc deprotection as described in step 3.

-

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether (2x).

-

-

Purification:

-

Air-dry the crude peptide pellet.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.

-

Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure peptide and lyophilize to obtain the final GRGDSPC TFA product as a white powder.

-

Cell Adhesion Assay

This protocol provides a method to quantify cell attachment to surfaces coated with GRGDSPC.

Materials:

-

This compound peptide

-

Sterile phosphate-buffered saline (PBS)

-

Tissue culture plates (e.g., 96-well)

-

Bovine serum albumin (BSA) solution (1% in PBS)

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

Calcein AM or Crystal Violet staining solution

-

Fluorescence plate reader or spectrophotometer

Procedure:

-

Plate Coating:

-

Dissolve this compound in sterile PBS to a desired stock concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to working concentrations (e.g., 1, 5, 10, 20 µg/mL) in PBS.

-

Add 50 µL of the peptide solutions to the wells of a 96-well plate. Use PBS alone as a negative control.

-

Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.

-

-

Blocking:

-

Aspirate the peptide solution from the wells.

-

Add 100 µL of 1% BSA in PBS to each well to block non-specific cell adhesion.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the wells twice with sterile PBS.

-

-

Cell Seeding:

-

Harvest cells using a non-enzymatic cell dissociation solution to preserve integrin integrity.

-

Resuspend the cells in serum-free medium and count them.

-

Adjust the cell density to a desired concentration (e.g., 1 x 10^5 cells/mL).

-

Add 100 µL of the cell suspension to each well.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 30, 60, 90 minutes) to allow for cell attachment.

-

-

Washing:

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

-

Quantification of Adherent Cells:

-

Crystal Violet Method:

-

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% Crystal Violet solution for 20 minutes.

-

Wash the wells extensively with water.

-

Solubilize the stain with 10% acetic acid.

-

Measure the absorbance at 570 nm.

-

-

Calcein AM Method:

-

Incubate the washed cells with Calcein AM solution in PBS for 30 minutes at 37°C.

-

Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

-

-

Visualizing Signaling Pathways and Experimental Workflows

Integrin-Mediated Signaling Pathway

Binding of GRGDSPC to integrins triggers a cascade of intracellular signaling events, primarily initiated by the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases (SFKs).[2][7] This leads to the phosphorylation of various downstream effectors, ultimately influencing cell survival, proliferation, and migration.

Caption: Integrin signaling cascade initiated by GRGDSPC binding.

Experimental Workflow for Solid-Phase Peptide Synthesis

The synthesis of GRGDSPC follows a systematic, multi-step process known as solid-phase peptide synthesis (SPPS).

Caption: Workflow for the solid-phase synthesis of GRGDSPC peptide.

Logical Flow of a Cell Adhesion Assay

The assessment of GRGDSPC's bioactivity is commonly performed through a cell adhesion assay, which follows a structured experimental sequence.

Caption: Logical workflow for a GRGDSPC-mediated cell adhesion assay.

Conclusion

The GRGDSPC peptide is a powerful tool for investigating and manipulating integrin-mediated cellular processes. Its utility is underscored by its well-characterized binding to a range of integrin subtypes and the versatility afforded by its C-terminal cysteine. This guide provides the quantitative data, detailed protocols, and conceptual frameworks necessary for the effective application of GRGDSPC in research and development. A thorough understanding of its synthesis, including the role of the TFA counterion, and its biological effects is paramount for the design of robust experiments and the development of novel biomaterials and therapeutics. The provided methodologies and diagrams serve as a foundational resource to aid in these endeavors.

References

- 1. lifetein.com [lifetein.com]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Applications of GRGDSPC TFA in Tissue Engineering: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC), often used as a trifluoroacetate (TFA) salt, is a pivotal tool in the field of tissue engineering. Its core arginine-glycine-aspartic acid (RGD) sequence mimics the cell-binding domain of extracellular matrix (ECM) proteins, facilitating cellular adhesion and signaling through integrin receptors. This guide provides an in-depth overview of the applications of GRGDSPC TFA in tissue engineering, detailing its mechanism of action, experimental protocols, and quantitative data on its efficacy in promoting tissue regeneration.

Core Concepts: The Role of the RGD Motif

The RGD tripeptide sequence is a fundamental recognition motif for numerous integrins, which are transmembrane receptors that mediate cell-matrix interactions. By immobilizing GRGDSPC onto biomaterial scaffolds, researchers can create a microenvironment that actively engages with cells, promoting attachment, proliferation, survival, and differentiation. The terminal cysteine residue in the GRGDSPC sequence provides a convenient anchor point for covalent conjugation to a variety of scaffold materials.

Mechanism of Action: Integrin-Mediated Signaling

The binding of the RGD sequence in GRGDSPC to integrin receptors on the cell surface initiates a cascade of intracellular signaling events crucial for tissue development. This process, known as mechanotransduction, translates extracellular physical cues into biochemical signals.

Focal Adhesion Formation and Downstream Signaling

Upon integrin clustering initiated by GRGDSPC binding, a multi-protein complex known as the focal adhesion is assembled at the cell-scaffold interface. A key event in this process is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at the tyrosine residue 397 (Y397)[1]. This phosphorylation creates a binding site for the Src-homology 2 (SH2) domain of Src family kinases. The resulting FAK/Src complex phosphorylates other focal adhesion proteins, including paxillin and p130Cas, triggering a cascade of downstream signaling pathways that regulate various cellular functions[1].

Applications in Tissue Engineering

The versatility of this compound allows for its application in the regeneration of a wide range of tissues.

Bone Tissue Engineering

GRGDSPC-functionalized scaffolds have been shown to enhance the osteogenic differentiation of mesenchymal stem cells (MSCs). The peptide promotes cell adhesion and spreading, which are critical initial steps for osteogenesis. Downstream signaling from integrin engagement can activate key osteogenic transcription factors like Runt-related transcription factor 2 (Runx2).

Angiogenesis and Vascularization

The formation of new blood vessels is essential for the survival and integration of engineered tissues. GRGDSPC modification of scaffolds can promote the adhesion, proliferation, and migration of endothelial cells, leading to enhanced angiogenesis. This is partly mediated by the upregulation of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF)[2].

Cartilage and Corneal Repair

In cartilage tissue engineering, GRGDSPC-modified hydrogels can improve the viability and chondrogenic differentiation of encapsulated chondrocytes or MSCs. Similarly, in corneal repair, RGD-functionalized materials enhance the adhesion and proliferation of human corneal limbal epithelial cells.

Quantitative Data on the Efficacy of GRGDSPC

The following tables summarize quantitative data from various studies on the effects of GRGDSPC and other RGD-containing peptides on cell behavior in tissue engineering applications.

| Cell Type | Scaffold Material | RGD Peptide | Key Finding | Reference |

| Human Mesenchymal Stem Cells (hMSCs) | Poly(ethylene glycol) (PEG) hydrogel | RGD | Pendantly tethered RGD promoted ~80% cell survival, while a glycine spacer arm enhanced survival to ~88%. | [3] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Decellularized pancreatic scaffolds | GRGDSPC | GRGDSPC-conjugated scaffolds supported survival and accelerated proliferation of HUVECs, with significantly improved angiogenesis. | [4] |

| Neural Stem Cells (NSCs) | Phospholipid bilayers | GRGDSP | Significantly higher cell adhesion was observed on GRGDSP-functionalized surfaces compared to controls. | [5] |

| Assay | Cell Type | Scaffold/Substrate | RGD Peptide | Quantitative Result | Reference |

| Cell Adhesion | Neural Stem Cells (NSCs) | Phospholipid bilayer | GRGDSP | Statistically significant increase in adhered cells per unit area compared to non-functionalized surfaces. | [5] |

| Cell Proliferation | Human Mesenchymal Stem Cells (hMSCs) | Poly(ethylene glycol) (PEG) hydrogel | RGD | Cell survival increased from <20% in unmodified gels to ~88% in RGD-modified gels with a spacer arm after 7 days. | [3] |

| Osteogenic Differentiation (ALP activity) | Mesenchymal Stem Cells (MSCs) | G-Bone scaffold | Not specified | A 100 mg/ml scaffold concentration showed the highest ALP activity, indicating maximal osteogenic differentiation. | [6] |

| Angiogenesis (Tube formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | Collagen/Hydroxyapatite | E7-QK (VEGF mimetic) | E7-QK peptide at 1µM induced similar tube formation as the entire VEGF protein. | [7] |

Experimental Protocols

Handling and Storage of this compound

This compound is typically a lyophilized powder. For long-term storage, it should be kept at -20°C. Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation. Reconstitute the peptide in sterile, deionized water or a suitable buffer.

Conjugation of GRGDSPC to Biomaterial Scaffolds

The cysteine residue in GRGDSPC allows for straightforward conjugation to scaffolds containing appropriate functional groups.

This method is highly efficient and specific for conjugating cysteine-containing peptides to maleimide-functionalized scaffolds.

Cell Seeding on GRGDSPC-Functionalized Scaffolds

-

Scaffold Sterilization: Sterilize the GRGDSPC-functionalized scaffolds using an appropriate method, such as ethylene oxide gas or 70% ethanol followed by UV irradiation.

-

Pre-incubation: Pre-incubate the sterile scaffolds in a complete cell culture medium for at least 30 minutes in a cell culture incubator to allow for protein adsorption and to equilibrate the scaffold.

-

Cell Suspension: Prepare a single-cell suspension of the desired cell type at the target concentration.

-

Seeding: Carefully pipette the cell suspension onto the scaffold. For porous scaffolds, a slow, drop-wise addition allows the cells to penetrate the pores.

-

Attachment: Allow the cells to attach to the scaffold for a few hours (typically 2-4 hours) in a minimal volume of medium before adding more medium to cover the scaffold completely.

Assessment of Cell Viability and Proliferation

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine cell viability.

-

Incubation with CCK-8: Add CCK-8 solution to the cell-seeded scaffolds and incubate for 1-4 hours.

-

Measurement: Measure the absorbance of the supernatant at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantification of Osteogenic Differentiation

ALP is an early marker of osteogenic differentiation.

-

Cell Lysis: Lyse the cells on the scaffold using a suitable lysis buffer.

-

Substrate Addition: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

-

Incubation and Measurement: Incubate at 37°C and then measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the ALP activity.

Alizarin Red S stains calcium deposits, a late marker of osteogenesis.

-

Fixation: Fix the cell-seeded scaffolds with 4% paraformaldehyde.

-

Staining: Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

-

Washing and Imaging: Wash with deionized water and visualize the red-stained calcium deposits.

Immunofluorescence Staining for Focal Adhesions

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with a primary antibody against a focal adhesion protein (e.g., vinculin or paxillin).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the scaffold for imaging.

Western Blot Analysis of Signaling Proteins

-

Protein Extraction: Lyse the cells on the scaffolds and collect the protein lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., FAK, Src) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

Conclusion

This compound is a powerful and versatile tool for the functionalization of biomaterials in tissue engineering. Its ability to mimic the native ECM and activate specific cell signaling pathways makes it an invaluable component in the design of scaffolds for a wide range of regenerative medicine applications. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work.

References

- 1. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a VEGF-activated scaffold with enhanced angiogenic and neurogenic properties for chronic wound healing applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 3. The influence of the RGD peptide motif and its contextual presentation in PEG gels on human mesenchymal stem cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Evaluation of Osteogenic Differentiation of Bone Marrow-Derived Mesenchymal Stem Cell on Highly Porous Polycaprolactone Scaffold Reinforced With Layered Double Hydroxides Nanoclay [frontiersin.org]

- 6. A quantitative method to determine osteogenic differentiation aptness of scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angiogenic Potential of VEGF Mimetic Peptides for the Biofunctionalization of Collagen/Hydroxyapatite Composites - PMC [pmc.ncbi.nlm.nih.gov]

GRGDSPC TFA: A Bioactive Molecule for Regenerative Medicine - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC), often supplied as a trifluoroacetate (TFA) salt, has emerged as a significant bioactive molecule in the field of regenerative medicine. Its core arginine-glycine-aspartic acid (RGD) sequence mimics the cell-binding domain of extracellular matrix (ECM) proteins, primarily facilitating interaction with integrin receptors on the cell surface. This interaction triggers a cascade of intracellular signaling events that modulate crucial cellular behaviors such as adhesion, proliferation, migration, and differentiation. The terminal cysteine residue provides a versatile anchor for covalent immobilization onto a wide array of biomaterials, including hydrogels and scaffolds, thereby enhancing their bioactivity and promoting tissue regeneration. This technical guide provides a comprehensive overview of GRGDSPC TFA, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its application, and visualizing associated signaling pathways and workflows.

Introduction to this compound

GRGDSPC is a heptapeptide that contains the well-characterized RGD cell adhesion motif.[1] The TFA counterion is commonly associated with the peptide following purification by reverse-phase high-performance liquid chromatography (HPLC).[2] The presence of TFA can influence the peptide's solubility and net weight but is generally not considered to interfere with most in vitro biological assays at residual levels.[2]

The key functional components of GRGDSPC are:

-

RGD Sequence: This tripeptide is the primary recognition site for numerous integrin subtypes, which are transmembrane receptors that mediate cell-matrix interactions.[1][3]

-

Flanking Amino Acids (G, S, P): These residues can influence the conformation of the RGD motif, thereby affecting its binding affinity and selectivity for different integrin subtypes.

-

Cysteine (C): The thiol group (-SH) on the cysteine residue allows for straightforward, site-specific conjugation to biomaterials through various chemical reactions, such as thiol-maleimide "click" chemistry or thiol-acrylate reactions.[1][4]

Mechanism of Action: Integrin-Mediated Signaling

The bioactivity of GRGDSPC is primarily mediated through its binding to integrin receptors on the cell surface. Integrins are heterodimeric proteins composed of α and β subunits that form a bridge between the extracellular matrix and the intracellular cytoskeleton.[5]

Upon binding of the RGD motif to the integrin, a signaling cascade is initiated, which typically involves the following key events:

-

Integrin Clustering and Focal Adhesion Formation: Ligand binding induces the clustering of integrin receptors on the cell membrane, leading to the recruitment of various signaling and structural proteins to form focal adhesions.[1]

-

Activation of Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is one of the first proteins recruited to and activated at focal adhesions upon integrin engagement.[2]

-

Downstream Signaling: Activated FAK serves as a scaffold for other signaling molecules and activates downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, often through extracellular signal-regulated kinase (ERK).[2][6] This pathway is crucial for regulating cell proliferation, survival, and differentiation.

The following Graphviz diagram illustrates the core RGD-integrin signaling pathway.

Quantitative Data Summary

The efficacy of GRGDSPC in various applications is often quantified. The following tables summarize key quantitative findings from the literature.

Table 1: Conjugation Efficiency of GRGDSPC to Hydrogels

| Hydrogel Base | GRGDSPC Concentration (mg/g of polymer) | Conjugation Time | Conjugation Efficiency (%) | Reference |

| Acrylated Dextran (DEX-MAES) | 5 | 15 min | 105.40 | [4][7] |

| Acrylated Dextran (DEX-MAES) | 10 | 15 min | 94.10 | [4][7] |

| Acrylated Dextran (DEX-MAES) | 20 | 15 min | 87.45 | [4][7] |

| Acrylated Dextran (DEX-MAES) | 10 | 1 hour | ~100 | [4][7] |

| Acrylated Dextran (DEX-MAES) | 20 | 3 hours | ~100 | [4][7] |

| Methacrylated Dextran (DEX-HEMA) | 5 | 15 min | 0.73 | [4][7] |

| Methacrylated Dextran (DEX-HEMA) | 10 | 15 min | 15.78 | [4][7] |

| Methacrylated Dextran (DEX-HEMA) | 20 | 15 min | 18.42 | [4][7] |

| Methacrylated Dextran (DEX-HEMA) | 10 | 1 hour | 35.66 | [4][7] |

| Methacrylated Dextran (DEX-HEMA) | 20 | 3 hours | 32.53 | [4][7] |

Table 2: Effects of RGD Peptides on Cell Behavior

| Cell Type | Assay | RGD Peptide Concentration/Density | Observed Effect | Reference |

| Endothelial Cells | Migration Speed | 4.12 mM (linear RGD) | Maximum cell speed | [8] |

| Endothelial Cells | Migration Speed | 0.69 mM (cyclic RGD) + 100 nM S1P | >2-fold increase vs. no S1P | [8] |

| Human Dermal Fibroblasts | Cell Viability | Not specified (RGDC-functionalized chitosan) | >140% viability after 7 days | [9] |

| Fibroblasts | Cell Proliferation | 10 ng/ml bFGF + 10 ng/ml EGF | Significant increase in cell number | [10] |

| Human Mesenchymal Stem Cells | Osteogenic Differentiation (Runx2 mRNA) | Not specified | Upregulation of Runx2 expression | [11] |

| Human Mesenchymal Stem Cells | Osteogenic Differentiation (ALP mRNA) | Not specified | Upregulation of ALP expression | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound in regenerative medicine.

Protocol 1: Conjugation of GRGDSPC to a PLGA Scaffold

This protocol describes a common method for covalently attaching GRGDSPC to a poly(lactic-co-glycolic acid) (PLGA) scaffold to enhance its bioactivity.

Materials:

-

Porous PLGA scaffold

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)

-

Phosphate-buffered saline (PBS)

-

Deionized water

Methodology:

-

Surface Hydrolysis (Optional but Recommended): To increase the density of surface carboxyl groups, the PLGA scaffold can be briefly treated with a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH for 10-30 minutes), followed by extensive rinsing with deionized water to neutralize.

-

Activation of Carboxyl Groups: a. Immerse the PLGA scaffold in MES buffer. b. Add EDC and NHS to the MES buffer. A molar excess (e.g., 5-fold EDC, 2.5-fold NHS relative to estimated surface carboxyl groups) is typically used. c. Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle agitation.

-

Peptide Conjugation: a. Dissolve this compound in MES buffer to a desired concentration (e.g., 1-5 mg/mL). b. Remove the EDC/NHS solution and immediately add the GRGDSPC solution to the activated scaffold. c. Let the conjugation reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: a. Remove the peptide solution. b. Wash the scaffold extensively with PBS and then deionized water to remove any unreacted peptide and coupling agents.

-

Lyophilization and Storage: Lyophilize the GRGDSPC-functionalized scaffold and store it in a desiccated environment at -20°C until use.

Protocol 2: In Vivo Bone Regeneration in a Rat Calvarial Defect Model

This protocol outlines a typical procedure to evaluate the osteoinductive potential of a GRGDSPC-functionalized scaffold in a critical-size rat calvarial defect model.[13][14][15][16]

Materials:

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Sterile GRGDSPC-functionalized scaffolds and control scaffolds

-

General surgical instruments, isoflurane anesthesia machine, dental drill with trephine bur

-

Sutures

-

Micro-computed tomography (micro-CT) scanner

-

Histology processing reagents (formalin, decalcifying solution, paraffin, etc.)

-

Stains (Hematoxylin & Eosin, Masson's Trichrome)

Methodology:

-

Animal Preparation: Anesthetize the rat using isoflurane. Shave and sterilize the surgical site on the scalp.

-

Surgical Procedure: a. Make a sagittal incision along the midline of the scalp. b. Retract the skin and periosteum to expose the calvarial bone. c. Create a critical-sized circular defect (typically 5-8 mm in diameter) in the parietal bone using a trephine bur under constant saline irrigation to prevent thermal necrosis. d. Place the GRGDSPC-functionalized scaffold into the defect. Control groups may include an empty defect and a defect with an unmodified scaffold. e. Reposition the periosteum and suture the skin incision.

-

Post-operative Care: Administer analgesics as per institutional guidelines. Monitor the animals for signs of infection or distress.

-

Endpoint Analysis: At predetermined time points (e.g., 4, 8, or 12 weeks), euthanize the animals. a. Micro-CT Analysis: Excise the calvaria and fix in 10% neutral buffered formalin. Scan the samples using a micro-CT scanner to quantify new bone formation within the defect. Key parameters include Bone Volume/Total Volume (BV/TV) and Bone Mineral Density (BMD). b. Histological Analysis: After scanning, decalcify the calvaria (if necessary), process, and embed in paraffin. Section the samples and stain with H&E to observe overall tissue morphology and Masson's Trichrome to visualize collagen deposition and new bone formation.

Protocol 3: In Vitro Fibroblast Proliferation Assay

This protocol describes how to assess the effect of a GRGDSPC-coated surface on the proliferation of fibroblasts.

Materials:

-

Human dermal fibroblasts (HDFs)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Sterile tissue culture plates (e.g., 96-well)

-

PBS

-

Cell proliferation assay reagent (e.g., MTT, PrestoBlue, or CyQUANT)

-

Plate reader

Methodology:

-

Surface Coating: a. Dissolve this compound in sterile PBS to a desired coating concentration (e.g., 10-100 µg/mL). b. Add the peptide solution to the wells of a tissue culture plate to completely cover the surface. c. Incubate for 1-2 hours at 37°C. d. Aspirate the peptide solution and gently wash the wells twice with sterile PBS. Allow the wells to air dry in a sterile environment.

-

Cell Seeding: a. Trypsinize and count HDFs. b. Seed the cells onto the GRGDSPC-coated and uncoated (control) wells at a specific density (e.g., 5,000 cells/well in a 96-well plate).

-

Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Quantification of Proliferation: a. At each time point, add the proliferation assay reagent to the wells according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. d. Calculate the percentage increase in proliferation relative to the control surface.

Applications in Regenerative Medicine

The ability of GRGDSPC to enhance cell-material interactions has led to its investigation in a variety of regenerative medicine applications.

-

Bone Tissue Engineering: GRGDSPC-functionalized scaffolds have been shown to promote the adhesion, proliferation, and osteogenic differentiation of mesenchymal stem cells and osteoblasts, leading to enhanced bone formation in vivo.[3][17]

-

Skin Wound Healing: By promoting the adhesion and proliferation of fibroblasts and keratinocytes, GRGDSPC-modified dressings and scaffolds can accelerate wound closure and re-epithelialization.[18][19]

-

Cardiovascular Applications: Coating vascular grafts and stents with GRGDSPC can promote the endothelialization of the implant surface, reducing the risk of thrombosis and improving long-term patency.[20]

-

Pancreatic Tissue Engineering: GRGDSPC-conjugated decellularized pancreatic scaffolds have been demonstrated to support the survival and proliferation of endothelial cells, leading to improved re-endothelialization and angiogenesis.[21]

Conclusion

This compound is a versatile and potent bioactive molecule with significant potential in regenerative medicine. Its ability to mimic the natural cell-binding domains of the ECM allows for the targeted modulation of cell behavior to promote tissue repair and regeneration. The straightforward conjugation chemistry enabled by its terminal cysteine residue makes it a valuable tool for the bio-functionalization of a wide range of biomaterials. Further research focusing on optimizing the presentation and density of GRGDSPC on different substrates will continue to advance its application in developing next-generation therapeutic strategies for tissue engineering.

References

- 1. Microvascular Experimentation in the Chick Chorioallantoic Membrane as a Model for Screening Angiogenic Agents including from Gene-Modified Cells [mdpi.com]

- 2. Focal Adhesion Kinase Mediates the Integrin Signaling Requirement for Growth Factor Activation of Map Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osteogenic Peptides and Attachment Methods Determine Tissue Regeneration in Modified Bone Graft Substitutes | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Grb2-Mediated Integrin-Stimulated Signaling Pathways to ERK2/Mitogen-Activated Protein Kinase: Summation of Both c-Src- and Focal Adhesion Kinase-Initiated Tyrosine Phosphorylation Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Endothelial Cell Migration on RGD-Peptide-Containing PEG Hydrogels in the Presence of Sphingosine 1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide-decorated chitosan derivatives enhance fibroblast adhesion and proliferation in wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Optimized Concentrations of Basic Fibroblast Growth Factor and Epidermal Growth Factor on Proliferation of Fibroblasts and Expression of Collagen: Related to Pelvic Floor Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. scielo.org.co [scielo.org.co]

- 13. A Versatile Protocol for Studying Calvarial Bone Defect Healing in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Collection | ETH Library [research-collection.ethz.ch]

- 15. researchgate.net [researchgate.net]

- 16. Bone Regeneration of Critical-Size Calvarial Defects in Rats Using Highly Pressed Nano-Apatite/Collagen Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptide-Based Biomaterials for Bone and Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. RGDSP-functionalized peptide hydrogel stimulates growth factor secretion via integrin αv/PI3K/AKT axis for improved wound healing by human amniotic mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ONCOSTATIN M IMPROVES CUTANEOUS WOUND RE-EPITHELIALIZATION AND IS DEFICIENT UNDER DIABETIC CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of endothelial cell function by GRGDSP peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Using GRGDSPC peptides to improve re-endothelialization of decellularized pancreatic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiolated Nature of GRGDSPC Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiolated peptide GRGDSPC, a molecule of significant interest in biomaterial science and targeted drug delivery. The guide delves into its synthesis, characterization, and the critical role of its terminal cysteine residue in conjugation and biological activity. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to facilitate its application in research and development.

Core Concepts: The GRGDSPC Peptide

The GRGDSPC peptide is a synthetic heptapeptide with the amino acid sequence Gly-Arg-Gly-Asp-Ser-Pro-Cys. Its significance stems from two key functional motifs:

-

The RGD Motif: The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-established recognition site for a number of integrin receptors on cell surfaces.[1][2][3] Integrins are transmembrane proteins that mediate cell-matrix and cell-cell adhesion, playing a crucial role in cellular signaling, migration, and proliferation.[2][4] By mimicking extracellular matrix proteins that naturally contain the RGD sequence, the GRGDSPC peptide can be used to target cells expressing specific integrin subtypes, such as αvβ3, which is often overexpressed in tumor vasculature and during angiogenesis.[3]

-

The Thiolated C-terminus: The presence of a cysteine (Cys) residue at the C-terminus provides a free sulfhydryl (-SH) group, also known as a thiol group. This thiol group is highly reactive and serves as a versatile chemical handle for the site-specific conjugation of the peptide to various substrates. This includes biomaterial surfaces, nanoparticles, and drug molecules, enabling the creation of functionalized materials for tissue engineering and targeted therapeutics.

Synthesis and Purification of GRGDSPC

The GRGDSPC peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of amino acids on a solid resin support.[5][6][7] Following synthesis, the crude peptide is cleaved from the resin and purified to a high degree, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of GRGDSPC

This protocol is a generalized procedure based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (Gly, Arg(Pbf), Asp(OtBu), Ser(tBu), Pro)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the cysteine residue by treating the resin with 20% piperidine in DMF. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid (Fmoc-Pro-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIPEA.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

Wash the resin to remove excess reagents and byproducts.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Ser(tBu), Asp(OtBu), Gly, Arg(Pbf), Gly).

-

Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection of Side Chains: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Trt, Pbf, OtBu, tBu).

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove scavengers and soluble byproducts.

-

Drying: Dry the crude peptide under vacuum.

Experimental Protocol: Purification by Reversed-Phase HPLC

Materials:

-

Crude GRGDSPC peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude GRGDSPC peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

-

Injection and Elution: Inject the peptide solution onto the column and elute with a linear gradient of increasing Solvent B concentration. The hydrophobic peptide will bind to the stationary phase and elute as the concentration of the organic solvent (acetonitrile) increases.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak, which can be monitored by UV absorbance at 214/280 nm.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified GRGDSPC peptide as a white powder.

Characterization of the Thiolated Peptide

Confirmation of the successful synthesis and purification of GRGDSPC is crucial. This involves verifying the molecular weight and quantifying the presence of the free thiol group.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are used to confirm the molecular weight of the synthesized peptide.[11][12][13][14][15] The expected monoisotopic mass of GRGDSPC is approximately 690.25 Da.

Quantification of Free Thiol Groups: Ellman's Assay